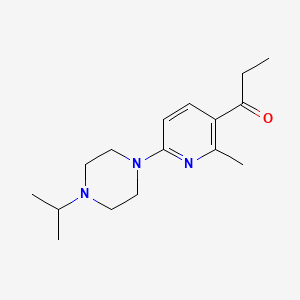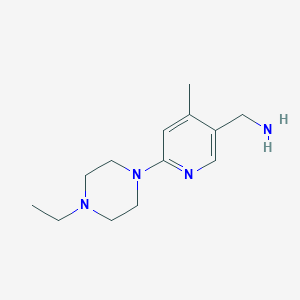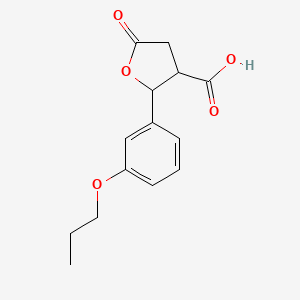
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid: is a high-purity compound with a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol . This compound belongs to the class of furans, which are heterocyclic building blocks . It is known for its versatility and unique blend of properties, making it valuable in various applications .
Vorbereitungsmethoden
The synthesis of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid can be compared to other similar compounds, such as:
®-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid: This compound is also a furan derivative and is used as an HPLC derivatization reagent for UV/Vis detection.
3,5-Disubstituted furane-2(5H)-one derivatives: These compounds have similar core structures and are used in various synthetic and biological applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a broader range of applications .
Eigenschaften
Molekularformel |
C14H16O5 |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
5-oxo-2-(3-propoxyphenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-2-6-18-10-5-3-4-9(7-10)13-11(14(16)17)8-12(15)19-13/h3-5,7,11,13H,2,6,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
KZEHKEFRHLVQHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


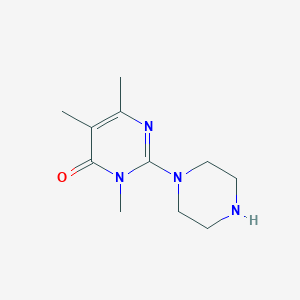
![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)


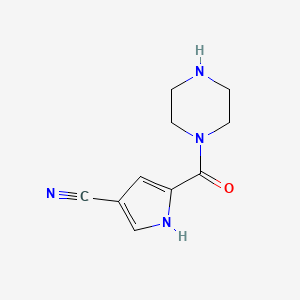
![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)



